Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H20F2N2O2 . It has an average mass of 262.296 Da and a monoisotopic mass of 262.149292 Da . This compound is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of this compound involves a mixture of 3,3-difluoropyrrolidine hydrochloride (200 mg, 1.17 mmol), 3-oxoazetidine-1-carboxylic acid tert-butyl ester (284 mg, 1.99 mmol), and triethylamine (295 μL, 221 mg, 2.18 mmol) in DCE (10 mL). This mixture is stirred at room temperature for 1 hour before the addition of sodium triacetoxyborohydride (745 mg, 3.52 mmol). The resulting mixture is stirred for 72 hours, then diluted with DCM and washed with H2O. The organic phase is dried (Na2SO4) and concentrated in vacuo. The resulting residue is purified by column chromatography (Si—PCC, EtOAc:cyclohexane, 0-50%), affording 3-(3,3-Difluoropyrrolidin-1-yl)azetidine-1-carboxylic acid tert-butyl ester as a colorless oil (193 mg, 63%).Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains two fluorine atoms attached to the same carbon atom in the pyrrolidine ring .Scientific Research Applications
Chiral Sulfinamides in Asymmetric Synthesis
Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused counterparts. These compounds are vital for constructing natural products and therapeutically relevant molecules, indicating a possible synthetic utility for related compounds such as "Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate" in pharmaceutical synthesis and organic chemistry research (Philip et al., 2020).
Environmental Fate and Biodegradation of MTBE
Methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl derivatives, has been extensively studied for its environmental occurrence, fate, and biodegradation. These studies provide insights into the environmental behavior of tert-butyl-containing compounds, including potential degradation pathways and the impact on water quality. Understanding the environmental dynamics of related compounds could inform the handling and disposal practices for "this compound" (Fiorenza & Rifai, 2003).
Adsorption and Removal Technologies
The adsorption behavior of MTBE, another tert-butyl compound, highlights the potential for similar compounds to be removed from the environment or purified using adsorption technologies. This research area might be relevant when considering the purification or environmental remediation of spills or disposals related to "this compound" (Vakili et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with proteins like cereblon e3 ubiquitin ligase and lrrk2 .
Mode of Action
It can be inferred from related compounds that it may bind to its target proteins, placing them in proximity to the ubiquitin ligase to effect degradation (and inhibition) of the target protein .
Biochemical Analysis
Biochemical Properties
Tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can impact gene expression by modulating transcription factors or epigenetic markers, thereby influencing cellular behavior and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound may bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its effects on cellular processes. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can be mediated by targeting signals or post-translational modifications, which influence the compound’s interactions with other biomolecules. Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action and potential therapeutic applications .
Properties
IUPAC Name |
tert-butyl 3-(3,3-difluoropyrrolidin-1-yl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-9(7-16)15-5-4-12(13,14)8-15/h9H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSMXSJXCVDXDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CCC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.